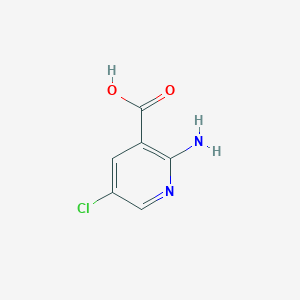

2-Amino-5-chloropyridine-3-carboxylic acid

Overview

Description

2-Amino-5-chloropyridine-3-carboxylic acid is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloropyridine-3-carboxylic acid typically involves the chlorination of 2-aminonicotinic acid. One common method includes the reaction of 2-aminonicotinic acid with chlorine gas in the presence of hydrochloric acid and potassium permanganate. The reaction proceeds as follows: [ \text{C}_6\text{H}_6\text{N}_2\text{O}_2 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{ClN}_2\text{O}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and chloro groups on the pyridine ring make it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide and various alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of 2-amino-5-chloropyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Chemistry

Building Block for Synthesis:

2-Amino-5-chloropyridine-3-carboxylic acid serves as a fundamental building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate.

Reactions:

The compound can participate in:

- Substitution Reactions: Leading to the formation of derivatives with diverse functional groups.

- Oxidation Reactions: Producing nitro derivatives.

- Reduction Reactions: Yielding alcohol derivatives.

Biological Applications

Enzyme Inhibition Studies:

Research indicates that this compound can act as an enzyme inhibitor. Its interaction with specific enzymes may lead to decreased activity, making it a candidate for studying metabolic pathways and developing therapeutic agents.

Antioxidant Activity:

Studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds derived from this compound have shown higher antioxidant activity compared to well-known antioxidants like ascorbic acid .

Antimicrobial Properties:

The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies suggest it possesses moderate inhibitory effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Industrial Applications

Dyes and Pigments Production:

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows for the synthesis of vibrant colors used in textiles and coatings.

Specialty Chemicals:

The compound is also employed in manufacturing specialty chemicals, which are critical for various applications, including agrochemicals and pharmaceuticals.

Case Study 1: Synthesis of Antioxidant Derivatives

A study synthesized several derivatives of this compound and evaluated their antioxidant activity using DPPH radical scavenging methods. The results indicated that certain derivatives exhibited antioxidant activity significantly greater than that of ascorbic acid, highlighting their potential for health-related applications .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized compounds based on this compound. The study found that some derivatives showed comparable efficacy to standard antibiotics like ciprofloxacin against specific bacterial strains, suggesting potential therapeutic applications .

Data Table

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile intermediate for pharmaceuticals and agrochemicals |

| Biology | Enzyme inhibition studies | Potential candidate for metabolic pathway research |

| Antioxidant activity | Higher activity than ascorbic acid in certain derivatives | |

| Industry | Production of dyes and pigments | Used in textile and coating industries |

| Specialty chemicals | Critical for agrochemical production |

Mechanism of Action

The mechanism of action of 2-Amino-5-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function. The chloro group can participate in halogen bonding, further modulating the compound’s biological effects.

Comparison with Similar Compounds

- 2-Amino-5-chloronicotinic acid

- 2-Amino-3-chloropyridine

- 5-Amino-2-chloropyridine

Comparison: 2-Amino-5-chloropyridine-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring, which provides a distinct set of chemical reactivity and biological activity compared to its analogs. The position of the chloro group also influences its chemical behavior and interaction with other molecules.

Biological Activity

2-Amino-5-chloropyridine-3-carboxylic acid (C6H5ClN2O2), a pyridine derivative, has garnered attention in various fields of biological research due to its unique structural features and biological activities. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a chlorine atom on the pyridine ring, which contribute to its reactivity and interactions with biological macromolecules.

The synthesis of this compound typically involves the chlorination of 2-aminonicotinic acid. A common method includes the reaction of 2-aminonicotinic acid with chlorine gas in the presence of hydrochloric acid and potassium permanganate, leading to the formation of the desired compound along with hydrochloric acid as a byproduct.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, while the chloro group can participate in halogen bonding, enhancing the compound's biological effects .

Biological Activities

- Antimicrobial Activity : Patel et al. (2011) demonstrated that derivatives of this compound exhibit significant antimicrobial properties. These derivatives were tested against a range of bacterial strains, showing promising results in inhibiting growth.

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. For instance, it has shown activity against certain kinases involved in cancer progression, suggesting its potential use in cancer therapeutics .

- Antifungal Properties : Research indicates that derivatives of this compound can also exhibit antifungal activity against various phytopathogenic fungi, making it a candidate for agricultural applications .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the amino and carboxylic groups can significantly enhance or diminish biological activity. For example, altering the position or type of substituents on the pyridine ring can lead to variations in potency against specific targets such as kinases or microbial strains .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the molecular structure of 2-Amino-5-chloropyridine-3-carboxylic acid, and what key spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming hydrogen and carbon environments, particularly the amino (-NH₂) and carboxylic acid (-COOH) groups. Infrared (IR) spectroscopy identifies functional groups via O-H (2500-3300 cm⁻¹, broad) and C=O (1680-1720 cm⁻¹) stretches. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, with emphasis on chlorine isotopic signatures (M+2 peaks). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How can HPLC be optimized to assess the purity of this compound, and what impurities are commonly observed?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. Mobile phases like acetonitrile/water (acidified with 0.1% trifluoroacetic acid) improve peak resolution. Common impurities include unreacted 2-amino-5-chloropyridine (retention time ~5.2 min) and decarboxylated byproducts. Quantification via calibration curves and spiked standards ensures reproducibility. Purity thresholds ≥98% are typical for research-grade material .

Advanced Research Questions

Q. What strategies address challenges in SHELX-based refinement of this compound’s crystal structure, such as disordered solvent or twinning?

- Methodological Answer : For disordered solvent molecules, use PART instructions in SHELXL to model partial occupancy. Twinning parameters (TWIN/BASF commands) refine data with overlapping lattices. Validate refinement with R-factor convergence (<5% discrepancy) and Fo-Fc difference maps. Incorporate hydrogen bonding constraints (AFIX) for amino and carboxylic acid groups to stabilize refinement .

Q. How does graph set analysis interpret hydrogen-bonding networks in chloropyridine carboxylic acid derivatives, and how do these interactions stabilize polymorphs?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into patterns like D (donor) and A (acceptor). For this compound, the carboxylic acid group often forms R₂²(8) motifs with adjacent pyridine N-atoms, while the amino group participates in N-H⋯O=C chains. Polymorph stability arises from competition between these motifs, as seen in analogous 2-chloropyridine-3-carboxylic acid structures .

Q. What methodologies enable functionalization of the carboxylic acid group in this compound to synthesize amides or esters without degrading adjacent groups?

- Methodological Answer : Carbodiimide coupling (e.g., EDC/HCl) with DMAP catalysis converts -COOH to amides under mild conditions (0–5°C, pH 6–7). For esters, use Fischer esterification (H₂SO₄ catalyst, reflux in alcohol) or Mitsunobu reactions (DEAD, PPh₃). Protect the amino group with Boc-anhydride to prevent side reactions. Monitor reaction progress via TLC (Rf shift) and isolate products via column chromatography .

Q. How should researchers resolve contradictions between NMR and X-ray crystallography data during characterization?

- Methodological Answer : Discrepancies in tautomeric forms (e.g., zwitterionic vs. neutral) require complementary techniques. Solid-state NMR aligns with crystallography for lattice-specific data, while solution NMR reflects dynamic behavior. For example, a zwitterionic form in crystals (confirmed by O-H⋯N bonds) may shift to neutral in DMSO-d₆ due to solvation. Validate via variable-temperature NMR and DFT calculations .

Properties

IUPAC Name |

2-amino-5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVCCMWINPVVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598631 | |

| Record name | 2-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52833-93-9 | |

| Record name | 2-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.